molecular formula C10H14O3S B3332774 Tert-butyl benzenesulfonate CAS No. 91950-41-3

Tert-butyl benzenesulfonate

Cat. No.: B3332774
CAS No.: 91950-41-3
M. Wt: 214.28 g/mol
InChI Key: WDFTWKQHSSVVJK-UHFFFAOYSA-N
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Description

Tert-butyl benzenesulfonate, also known as benzenesulfonic acid, 1,1-dimethylethyl ester, is an organic compound with the molecular formula C10H14O3S. It is a sulfonate ester derived from benzenesulfonic acid and tert-butanol. This compound is widely used in organic synthesis due to its unique properties and applications .

Mechanism of Action

Target of Action

Tert-butyl benzenesulfonate is a small molecule that has been identified to interact with Prothrombin , a protein involved in the coagulation cascade . .

Mode of Action

It is known that the compound belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring . The interaction of this compound with its targets could potentially lead to changes in cellular processes, but more research is needed to understand these interactions in detail.

Biochemical Pathways

It is known that the compound belongs to the class of benzenesulfonic acids and derivatives, which have implications in various biosynthetic and biodegradation pathways

Pharmacokinetics

The compound’s physicochemical properties suggest it has a molecular weight of 214.28, a density of 1.145±0.06 g/cm3, and a boiling point of 300.7±11.0 °C . These properties could influence its bioavailability, but more detailed studies are needed to understand its pharmacokinetic profile.

Result of Action

It is known that the compound can interact with Prothrombin , but the consequences of this interaction at the molecular and cellular level are not clear

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the interaction between root exudates and soil microorganisms can either stimulate or inhibit the growth and propagation of soil microorganisms, potentially disrupting microbial ecosystem . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with tert-butanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial distillation columns. The use of automated systems ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form sulfides or other reduced products.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tert-butyl benzenesulfonate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective sulfonation .

Properties

IUPAC Name

tert-butyl benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFTWKQHSSVVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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